molecular formula C7H16Cl2N2 B2749054 Spiro[3.3]heptane-1,3-diamine;dihydrochloride CAS No. 2402829-04-1

Spiro[3.3]heptane-1,3-diamine;dihydrochloride

Cat. No.: B2749054
CAS No.: 2402829-04-1
M. Wt: 199.12
InChI Key: NQHLHNRNHVPJRJ-UHFFFAOYSA-N
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Description

Spiro[3.3]heptane-1,3-diamine dihydrochloride (CAS: 1989671-57-9) is a spirocyclic compound characterized by a bicyclic framework where two cyclohexane-like rings share a single atom, creating a rigid three-dimensional structure. The dihydrochloride salt enhances its solubility and stability, making it a critical intermediate in pharmaceutical research and drug discovery. With a molecular formula of C₉H₂₀Cl₂N₂ and a molecular weight of 227.17 g/mol, its structural rigidity is advantageous for optimizing binding specificity and metabolic stability in bioactive molecules .

Properties

IUPAC Name

spiro[3.3]heptane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-5-4-6(9)7(5)2-1-3-7;;/h5-6H,1-4,8-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHLHNRNHVPJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.3]heptane-1,3-diamine;dihydrochloride typically involves the reaction of an alkene with an amide in the presence of triflic anhydride and a base such as collidine or lutidine. The reaction is carried out in 1,2-dichloroethane under reflux conditions for 16 hours. The product is then purified using vacuum distillation or column chromatography .

Industrial Production Methods

Industrial production methods for Spiro[3 the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.3]heptane-1,3-diamine;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: Spiro[3.3]heptane-1,3-diamine;dihydrochloride serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structural properties make it valuable for creating novel spirocyclic compounds that are critical in various chemical reactions .

Biology

  • Biological Activity Studies: Research indicates that this compound may exhibit significant biological activity, including interactions with biomolecules. It has been investigated for its potential roles in modulating enzyme activities and influencing cellular processes .
  • Pharmacological Potential: Spiro[3.3]heptane derivatives are being explored as pharmacophores in drug design, particularly for anticancer and antiviral applications. Its structural features allow it to mimic other bioactive compounds effectively .

Medicine

  • Therapeutic Properties: The compound has been studied for its potential therapeutic effects, including anticancer properties where it has shown promise in inhibiting cancer cell growth and suppressing viral replication . The incorporation of spiro[3.3]heptane into existing drug frameworks has demonstrated enhanced biological activity compared to traditional structures like phenyl rings .

Industrial Applications

  • Material Development: In industrial chemistry, this compound is utilized in the development of new materials and as a catalyst in various chemical processes due to its unique reactivity profile .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated that spirocyclic compounds can inhibit cancer cell proliferation effectively.
Drug DevelopmentExplored the use of spirocyclic structures as bioisosteres for enhancing drug efficacy and reducing side effects.
Structural AnalysisInvestigated the impact of replacing phenyl rings with spiro[3.3]heptane on drug properties, revealing improved metabolic stability and activity against specific biological targets.

Mechanism of Action

The mechanism of action of Spiro[3.3]heptane-1,3-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the suppression of viral replication .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with spiro[3.3]heptane-1,3-diamine dihydrochloride, enabling insights into their distinct properties and applications.

Structural and Functional Comparison

Table 1: Key Properties of Spiro[3.3]heptane-1,3-diamine Dihydrochloride and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Solubility Applications Key Differences
Spiro[3.3]heptane-1,3-diamine dihydrochloride 1989671-57-9 C₉H₂₀Cl₂N₂ 227.17 Spirocyclic, two amines, dihydrochloride Water-soluble Drug discovery, API intermediates Reference compound
2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride 1630082-57-3 C₆H₁₂Cl₂N₂ 209.08 Spirocyclic, methyl group, two nitrogens High stability SAR studies, medicinal chemistry Methyl group increases steric hindrance
N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride 1989671-57-9 C₉H₂₀Cl₂N₂ 227.17 Spirocyclic, dimethylamine groups Water-soluble High-purity API synthesis Dimethyl groups enhance lipophilicity
Propane-1,3-diamine dihydrochloride 10517-44-9 C₃H₁₂Cl₂N₂ 157.05 Linear diamine, dihydrochloride Water-soluble Chemical synthesis, crosslinking Flexible backbone, lower complexity
Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride 2277-93-2 C₈H₁₆Cl₂N₂ 223.13 Bicyclic, larger ring system Polar solvents Pharmaceutical intermediates Larger rings alter spatial interactions
m-Phenylenediamine dihydrochloride 541-69-5 C₆H₁₀Cl₂N₂ 181.07 Aromatic diamine, dihydrochloride Water-soluble Dyes, polymers, corrosion inhibitors Aromaticity modifies electronic properties

Key Differentiators

  • Spiro vs. Bicyclic Systems : Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride’s larger ring system may reduce ring strain but increases molecular weight, impacting pharmacokinetics .
  • Aromatic vs. Aliphatic Amines : m-Phenylenediamine dihydrochloride’s aromatic ring enables conjugation in polymers and dyes, unlike the aliphatic amines in spiro compounds .

Biological Activity

Spiro[3.3]heptane-1,3-diamine; dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which allows for diverse biological interactions. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic configuration characterized by two fused cycloalkane rings sharing a single atom. This structural arrangement contributes to its rigidity and three-dimensionality, which are favorable for binding interactions with biological targets.

  • Molecular Formula : C7_{7}H14_{14}N2_{2}·2HCl
  • Molecular Weight : 227.17 g/mol

The biological activity of Spiro[3.3]heptane-1,3-diamine; dihydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's spirocyclic structure enables it to fit into unique binding sites, potentially inhibiting enzyme activity or modulating receptor functions. This interaction may lead to various biological effects, including:

  • Inhibition of Cancer Cell Growth : Studies suggest that the compound may interfere with cellular signaling pathways involved in tumor proliferation.
  • Antiviral Activity : Preliminary investigations indicate potential efficacy against certain viral infections by inhibiting viral replication mechanisms.

Biological Activity Overview

Research has identified several key areas where Spiro[3.3]heptane-1,3-diamine; dihydrochloride exhibits notable biological activities:

Biological ActivityDescription
Anticancer Exhibits potential in inhibiting cancer cell proliferation through modulation of signaling pathways.
Antiviral Investigated for effectiveness against specific viruses; mechanisms include inhibition of viral entry and replication.
Enzyme Inhibition Interacts with various enzymes, potentially altering their activity and influencing metabolic pathways.

Case Studies and Research Findings

  • Anticancer Properties : A study demonstrated that derivatives of spirocyclic compounds can inhibit the growth of specific cancer cell lines by inducing apoptosis and cell cycle arrest . These findings suggest that Spiro[3.3]heptane-1,3-diamine; dihydrochloride may share similar properties.
  • Antiviral Mechanisms : Research published in the Journal of Organic Chemistry highlighted the antiviral potential of spirocyclic compounds, emphasizing their ability to disrupt viral life cycles by targeting viral proteins crucial for replication .
  • Enzyme Interaction Studies : Investigations into the compound's interaction with enzymes have shown that it can serve as a competitive inhibitor for certain biochemical reactions, which may have implications in drug design and development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Spiro[3.3]heptane-1,3-diamine; dihydrochloride, a comparison with structurally similar compounds is essential:

CompoundStructureBiological Activity
N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochlorideDimethylated variantEnhanced binding affinity to receptors compared to non-methylated forms
Spiro[2.3]hexane derivativesSmaller spirocyclic structureLimited biological activity compared to spiro[3.3]heptane derivatives

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